N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound characterized by its intricate structure and potential biological activities. The molecular formula for this compound is , with a molecular weight of approximately 416.5 g/mol. This compound is primarily sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide essential details regarding its properties and potential applications in scientific research.
The compound is cataloged in chemical databases such as BenchChem and PubChem, which offer information on its synthesis, properties, and potential uses in research settings. These platforms serve as valuable resources for researchers looking to acquire or study the compound further.
This compound falls under the category of organic compounds with potential pharmacological properties. It contains functional groups typical of bioactive molecules, including amides and thioethers, which may contribute to its biological activities.
The synthesis of N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide can be approached through various synthetic routes. Key methods may include:
Technical details regarding these synthetic methods can be derived from literature on organic synthesis and reaction mechanisms relevant to complex organic compounds.
The molecular structure of N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide can be represented using various structural formulas:
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)OCThese representations provide insights into the arrangement of atoms within the molecule and highlight functional groups that may influence its chemical behavior.
The compound's molecular attributes include:
N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide may undergo several chemical reactions relevant to its functionality:
Technical details about these reactions can be explored through organic chemistry literature focusing on similar compounds.
Understanding the mechanism of action for N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide involves investigating its interactions with biological targets:
Data from pharmacological studies would provide insights into its efficacy and specific targets.
The physical properties of N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide include:
Chemical properties are influenced by functional groups:
Relevant data can be sourced from chemical databases and experimental studies focused on similar compounds.
N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has potential applications in various scientific fields:
Further research is necessary to elucidate its full range of applications and effectiveness in medicinal chemistry contexts.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: